molecular formula C14H11FO2S B6401959 2-Fluoro-5-(2-methylthiophenyl)benzoic acid, 95% CAS No. 1261894-43-2

2-Fluoro-5-(2-methylthiophenyl)benzoic acid, 95%

Cat. No. B6401959
CAS RN: 1261894-43-2
M. Wt: 262.30 g/mol
InChI Key: LMILOEHZYUCYJR-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methylthiophenyl)benzoic acid (95%) is an organic compound that is used in a wide range of scientific research applications. It is a common intermediate in organic synthesis and is used in the preparation of a variety of organic compounds. This compound is also known as 2-Fluoro-5-methylthiophenylbenzoic acid, and its molecular formula is C9H7FO2S. It is a colorless solid that is soluble in water and has a molecular weight of 187.14 g/mol.

Mechanism of Action

2-Fluoro-5-(2-methylthiophenyl)benzoic acid (95%) acts as an electrophile in organic synthesis. It is able to react with nucleophiles such as amines, alcohols, and thiols to form a variety of organic compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the reaction.
Biochemical and Physiological Effects
2-Fluoro-5-(2-methylthiophenyl)benzoic acid (95%) has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(2-methylthiophenyl)benzoic acid (95%) has several advantages in laboratory experiments. It is a readily available compound and can be synthesized in good yields. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is also important to note that this compound is volatile and should be handled with care.

Future Directions

There are several potential future directions for research involving 2-Fluoro-5-(2-methylthiophenyl)benzoic acid (95%). One potential area of research is in the development of new synthetic methods for the preparation of this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore potential applications of this compound in the pharmaceutical and agrochemical industries. Finally, further research could be conducted to explore potential uses of this compound in the synthesis of metal-organic frameworks.

Synthesis Methods

2-Fluoro-5-(2-methylthiophenyl)benzoic acid (95%) can be synthesized by a variety of methods. One of the most common methods is the direct fluorination of 5-methylthiophenol using N-fluorobenzenesulfonimide as the fluorinating agent. The reaction is carried out in a solvent such as acetonitrile at a temperature of about 25 degrees Celsius. The reaction can also be carried out in an aqueous medium using a base such as sodium hydroxide. The reaction yields the desired product in good yields.

Scientific Research Applications

2-Fluoro-5-(2-methylthiophenyl)benzoic acid (95%) is used in a wide range of scientific research applications. It is used as a starting material in the synthesis of a variety of organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of organic catalysts and as a reagent in organic synthesis. In addition, it is used in the synthesis of fluorescent probes and as a reagent in the preparation of metal-organic frameworks.

properties

IUPAC Name

2-fluoro-5-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMILOEHZYUCYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-43-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-2′-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261894-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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